barnidipine hydrochloride
Description
Overview of Dihydropyridine (B1217469) Calcium Channel Blockers and Barnidipine (B1667753) Hydrochloride's Position
Calcium channel blockers (CCBs) are a class of drugs that inhibit the influx of calcium ions through L-type calcium channels. patsnap.comnih.gov This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure. patsnap.compatsnap.com CCBs are broadly categorized into two main groups: dihydropyridines and non-dihydropyridines. healthdirect.gov.aunih.gov
The dihydropyridine class, to which barnidipine belongs, is the most selective for smooth muscle. cvpharmacology.com These agents are primarily used to decrease systemic vascular resistance and arterial pressure. cvpharmacology.comwikipedia.org Other well-known dihydropyridines include nifedipine (B1678770), amlodipine (B1666008), and felodipine. healthdirect.gov.auwikipedia.org Barnidipine is characterized as a long-acting dihydropyridine calcium antagonist with high affinity for the calcium channels in the vascular wall. nih.govdrugbank.com Its lipophilic nature contributes to a slow onset and long duration of action. nih.govtandfonline.com
Non-dihydropyridines are further divided into phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem). cvpharmacology.comwikipedia.org Verapamil is relatively selective for the myocardium, while diltiazem (B1670644) has an intermediate profile, affecting both cardiac and vascular smooth muscle. cvpharmacology.com
Table 1: Classification of Calcium Channel Blockers
| Class | Sub-class | Example Drugs | Primary Site of Action |
|---|---|---|---|
| Dihydropyridines | Barnidipine, Nifedipine, Amlodipine, Felodipine | Vascular Smooth Muscle | |
| Non-dihydropyridines | Phenylalkylamines | Verapamil | Myocardium |
| Benzothiazepines | Diltiazem | Myocardium and Vascular Smooth Muscle |
Historical Context of Calcium Channel Blocker Discovery and Development
The journey to understanding and harnessing calcium channel blockade for therapeutic purposes has its roots in the mid-20th century.
1883: Sidney Ringer first discovered the importance of calcium in muscle contraction. nih.gov
Early 1940s: The intracellular role of calcium gained significant interest through the work of researchers in Japan and the USA. nih.gov
1953: Paul Fatt and Bernard Katz identified voltage-gated calcium channels in crustacean muscle. ucl.ac.uk
1960s: The concept of "calcium antagonism" was introduced by Albrecht Fleckenstein, who observed that certain drugs mimicked the effects of calcium withdrawal on cardiac muscle. ucl.ac.uk This period also saw the initial pharmacological studies of coronary dilators, which led to the discovery of the mechanism of calcium entry blockade. nih.govnih.gov Verapamil was the first organic molecule to be described as a "calcium antagonist". ucl.ac.uk
1975: The first dihydropyridines, such as nifedipine, were discovered, followed by the benzothiazepine (B8601423) class, including diltiazem. researchgate.net
1980s: The therapeutic applications of calcium channel blockers became globally recognized. nih.gov
The development of these drugs was a significant step forward in cardiovascular medicine, providing effective treatments for a range of conditions. nih.gov
Rationale for Research Focus on Barnidipine Hydrochloride as a Novel Single Optical Isomer
A key area of academic interest in this compound lies in its stereochemistry. The barnidipine molecule possesses two chiral centers, meaning it can exist as four possible enantiomers. nih.govnih.gov However, the active component used in clinical applications is a single optical isomer, specifically the (+)-(3'S,4S) configuration. nih.govdrugbank.comnih.gov
This focus on a single, stereochemically pure enantiomer is driven by the principle that different stereoisomers of a drug can have distinct pharmacological and pharmacokinetic properties. researchgate.net In the case of barnidipine, the S,S form has been identified as the most potent and longest-acting of the four enantiomers. tandfonline.comnih.gov
Research Findings on Barnidipine's Stereoselectivity:
Potency: The hypotensive activity of the diastereoisomer A hydrochloride (the active form) was found to be approximately 70 times more potent than that of the diastereoisomer B hydrochloride in animal models. google.co.ug
Duration of Action: The coronary vasodilating activity of the isomer A hydrochloride demonstrated a clearly longer duration than the isomer B hydrochloride. google.co.ug
Pharmacological Selectivity: Utilizing a single, highly potent enantiomer may offer a greater degree of pharmacological selectivity compared to racemic mixtures, which are common among other calcium channel blockers. nih.govdrugbank.comdrugbank.com This selectivity is thought to contribute to its favorable profile. tandfonline.com
The development of barnidipine as a single optical isomer represents a strategic approach in drug design, aiming to optimize therapeutic effects while potentially minimizing off-target activities. tandfonline.com This has made it a subject of considerable research, exploring its unique pharmacological profile and clinical implications. nih.gov
Table 2: Investigated Properties of this compound Isomers
| Property | Isomer A (Active Form) | Isomer B | Reference |
|---|---|---|---|
| Hypotensive Activity | ~70x more potent | Less potent | google.co.ug |
| Coronary Vasodilation Duration | Longer | Shorter | google.co.ug |
Properties
CAS No. |
104757-55-3 |
|---|---|
Molecular Formula |
C9H8N2O2S |
Synonyms |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,R*)]- |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Barnidipine Hydrochloride
Mechanism of Action at L-Type Voltage-Operated Calcium Channels
Barnidipine (B1667753) hydrochloride exerts its pharmacological effects by selectively blocking the influx of calcium ions through L-type voltage-operated calcium channels, which are prevalent in vascular smooth muscle cells. patsnap.comaxonmedchem.com This action is the cornerstone of its vasodilatory and antihypertensive properties. nih.govnih.gov
L-type calcium channels are complex structures composed of several subunits. The primary target for dihydropyridine (B1217469) calcium channel blockers, including barnidipine, is the α1C (alpha 1-C) subunit, which forms the pore of the channel. nih.govdrugbank.com It is predicted that barnidipine, like other drugs in its class, interacts with this subunit. nih.govdrugbank.com The α1C subunit is located within the cell membrane, and evidence suggests the binding site for dihydropyridines is accessible from the extracellular side of the membrane. nih.govdrugbank.com The high lipophilicity of barnidipine, with an octanol/water partition coefficient of approximately 2000, allows it to accumulate in the cell membrane, facilitating a slow approach and strong, long-lasting binding to its receptor on the L-type calcium channel. drugbank.comtandfonline.com
The contraction of vascular smooth muscle is a process highly dependent on the influx of extracellular calcium ions. patsnap.com This influx occurs through L-type voltage-operated calcium channels upon membrane depolarization. drugbank.com The entry of calcium ions triggers a cascade of events leading to the interaction of actin and myosin filaments, resulting in muscle contraction and vasoconstriction. patsnap.comnih.gov Barnidipine hydrochloride selectively blocks these L-type calcium channels, thereby inhibiting the influx of calcium ions into vascular smooth muscle cells. patsnap.comaxonmedchem.com This reduction in intracellular calcium concentration prevents the activation of the contractile machinery, leading to muscle relaxation. nih.gov
The vasodilatory action of barnidipine is a direct consequence of its ability to inhibit calcium influx in vascular smooth muscle cells. patsnap.comnih.gov By inducing relaxation of the smooth muscle in the walls of arteries and arterioles, barnidipine leads to a widening of these blood vessels. patsnap.com This vasodilation results in a decrease in peripheral vascular resistance, which is the primary mechanism behind its blood pressure-lowering effect. nih.govdrugbank.com The high affinity of barnidipine for the calcium channels in the vascular wall contributes to its potent vasodilatory effects. drugbank.com
Voltage-gated calcium channels can exist in different conformational states: resting, open, and inactivated. It has been suggested that barnidipine exhibits a high affinity for the inactivated state of the L-type calcium channel. nih.govdrugbank.com This characteristic is significant as the proportion of inactivated channels increases with membrane depolarization. By binding preferentially to the inactivated state, barnidipine effectively "locks" the channel in a non-conducting conformation, thereby enhancing its inhibitory effect in depolarized tissues, such as constricted blood vessels. nih.gov Studies comparing barnidipine to nifedipine (B1678770) have suggested that barnidipine's higher affinity for the inactivated state may contribute to its distinct pharmacological profile, including a slower onset and offset of action. nih.gov For instance, in rat ventricular cardiomyocytes, both barnidipine and nifedipine induced a leftward shift in the steady-state inactivation curve of the L-type Ca2+ current, indicating a higher affinity for the inactivated state. nih.gov
Selective Action Profiles
A key feature of barnidipine's pharmacological profile is its selectivity, particularly its high degree of vasoselectivity. tandfonline.com This selectivity minimizes its effects on other tissues, such as the heart muscle. patsnap.com
Barnidipine demonstrates a pronounced selectivity for the L-type calcium channels in vascular smooth muscle over those in cardiac myocytes. patsnap.compatsnap.com This vasoselectivity means that at therapeutic concentrations, it primarily causes vasodilation and a reduction in peripheral vascular resistance without significantly affecting cardiac contractility or heart rate. patsnap.comtandfonline.com The reduction in peripheral vascular resistance is the main driver of its antihypertensive effect. nih.govdrugbank.com The slow onset of action, attributed to its lipophilicity, also helps to avoid reflex tachycardia, a compensatory increase in heart rate that can be observed with some other vasodilators. tandfonline.com
Table 1: Comparative Affinity of Dihydropyridine Calcium Antagonists for L-Type Calcium Channels
| Compound | Ki (nmol/l) for [3H]nitrendipine binding sites |
|---|---|
| Barnidipine | 0.21 tandfonline.comnih.gov |
| Nicardipine (B1678738) | ~0.84 tandfonline.com |
| Nitrendipine | ~0.84 tandfonline.com |
| Nifedipine | ~4.41 tandfonline.com |
Table 2: Effects of Barnidipine and Nifedipine on L-type Ca2+ Current (ICa(L)) in Rat Ventricular Cardiomyocytes
| Parameter | Barnidipine | Nifedipine |
|---|---|---|
| EC50 at -80 mV holding potential | 80 nM nih.gov | 130 nM nih.gov |
| EC50 at -40 mV holding potential | 18 nM nih.gov | 6 nM nih.gov |
| Shift in half-maximal inactivation | to -55 mV nih.gov | to -53 mV nih.gov |
| Onset of block | ~3 times faster than nifedipine nih.gov | - |
| Offset of block | ~3 times slower than nifedipine nih.gov | - |
Lack of Negative Inotropic Activity in Cardiac Myocytes
A key characteristic of barnidipine is its pronounced vasoselectivity, which underlies its lack of significant negative inotropic activity on cardiac myocytes tandfonline.comnih.gov. Unlike some other calcium channel blockers that can depress myocardial contractility, barnidipine's primary action is on the vascular smooth muscle cells patsnap.comdrugbank.comdrugbank.com. This selectivity minimizes its direct effects on cardiac contractility and heart rate patsnap.com. The pharmacological profile of barnidipine demonstrates that its antihypertensive effect is not associated with any significant cardiodepressant activity tandfonline.com. This vasoselectivity allows for the reduction of peripheral vascular resistance and blood pressure without compromising cardiac function, a notable advantage in its therapeutic application tandfonline.compatsnap.com.
Receptor Binding Characteristics
Barnidipine's mechanism of action is rooted in its interaction with L-type calcium channels. Its binding characteristics are defined by high affinity and sustained engagement with its target receptors.
Barnidipine demonstrates a very high affinity for L-type calcium channels, as evidenced by its potent inhibition of [3H]nitrendipine binding. Studies have consistently determined its equilibrium dissociation constant (Ki) to be 0.21 nmol/L in rat brain cortex membranes tandfonline.comnih.govmedchemexpress.comselleckchem.com. This high affinity indicates a strong binding capacity to its target sites on the L-type calcium channels tandfonline.com.
The affinity of barnidipine for these binding sites is notably higher than that of several other dihydropyridine calcium antagonists. For instance, its affinity is reported to be 4 times higher than that of nicardipine and nitrendipine, and 21 times higher than that of nifedipine tandfonline.com.
Table 1: Comparative Binding Affinities for [3H]Nitrendipine Sites
| Compound | Ki Value (nmol/L) |
|---|---|
| Barnidipine | 0.21 |
| Nicardipine | ~0.84 |
| Nitrendipine | ~0.84 |
| Nifedipine | ~4.41 |
Data derived from comparative statements in the literature. tandfonline.com
Barnidipine is characterized by a strong and long-lasting binding to L-type calcium channels drugbank.comnih.gov. This sustained interaction contributes to its prolonged duration of action. In vivo studies in animal models have demonstrated that the onset of action for barnidipine is slow, but its effects are remarkably persistent tandfonline.comnih.govnih.gov. For example, after intracoronary administration in dogs, the increase in coronary blood flow showed a slower onset and disappearance compared to its other enantiomers and other dihydropyridines like nifedipine or nitrendipine, indicating a longer duration of action nih.gov. This prolonged receptor occupancy allows for effective control of blood pressure over a 24-hour period drugbank.comnih.gov.
Influence of Molecular Properties on Pharmacological Profile
The unique pharmacological profile of barnidipine is intrinsically linked to its specific molecular properties, namely its lipophilicity and stereochemistry.
Barnidipine is a highly lipophilic molecule, a property quantified by its high octanol/water partition coefficient of approximately 2000 tandfonline.comdrugbank.comnih.gov. This lipophilicity is a critical determinant of its pharmacokinetic and pharmacodynamic properties tandfonline.com. Due to its fat-soluble nature, barnidipine is thought to accumulate in the lipid bilayer of cell membranes tandfonline.compatsnap.comdrugbank.comnih.gov. From this membrane depot, the drug molecules can slowly access their target L-type calcium channel receptors tandfonline.comdrugbank.comnih.gov. This process of membrane accumulation and gradual release is believed to be the primary reason for barnidipine's slow onset and long duration of action tandfonline.comnih.govpatsnap.comdrugbank.comnih.gov.
The barnidipine molecule contains two chiral centers, which means it can exist as four distinct stereoisomers (enantiomers) tandfonline.comnih.govdrugbank.comdrugbank.comnih.gov. The clinically used formulation of barnidipine is not a racemic mixture but consists of a single optical isomer, the (+)-(3'S, 4S) configuration tandfonline.comnih.govdrugbank.comdrugbank.comnih.gov.
Research has shown that this specific enantiomer is the most potent and longest-acting of the four possible isomers tandfonline.comnih.govdrugbank.comnih.gov. The stereochemistry at both the C-4 position of the dihydropyridine ring and the C-3' position of the pyrrolidine (B122466) ring significantly influences its vasodilatory activity and duration of action nih.gov. In vitro studies on isolated guinea pig aorta demonstrated a clear potency order among the enantiomers for relaxing potassium-induced contractions nih.gov.
Table 2: In Vitro Potency of Barnidipine Enantiomers
| Enantiomer Configuration | Relative Potency |
|---|---|
| (3'S, 4S) - Barnidipine | Most Potent (118x more potent than 3'S, 4R) |
| (3'R, 4R) | Intermediate Potency |
| (3'R, 4S) | Intermediate Potency |
| (3'S, 4R) | Least Potent |
Data based on relaxation of KCI-induced contractions in isolated guinea pig aorta. nih.gov
This use of a single, highly potent enantiomer may contribute to a high degree of pharmacological selectivity, distinguishing barnidipine from other calcium antagonists that are administered as racemic mixtures tandfonline.comdrugbank.comdrugbank.comnih.gov. The steric effects of these chiral centers are observed not only in the potency of the drug but also in its duration of action nih.gov.
Table of Mentioned Compounds
| Compound Name |
|---|
| Amlodipine (B1666008) |
| Atenolol |
| This compound |
| Darodipine |
| Diltiazem (B1670644) |
| Enalapril |
| Hydrochlorothiazide |
| Isradipine |
| Lacidipine |
| Lercanidipine |
| Manidipine |
| Mepirodipine hydrochloride |
| Nicardipine |
| Nifedipine |
| Nisoldipine |
| Nitrendipine |
| Pranidipine |
Stereochemical Influence on Pharmacological Potency and Selectivity
Identification of Active (3'S, 4S) Configuration
This compound is a dihydropyridine calcium antagonist characterized by its stereoselectivity. nih.gov The molecule possesses two chiral centers, which gives rise to four possible enantiomers: (3'S, 4S), (3'R, 4R), (3'S, 4R), and (3'R, 4S). nih.govtandfonline.com Extensive pharmacological research has identified the specific stereoisomer responsible for its therapeutic activity.
The clinically active component of barnidipine is the single optical isomer with the (+)-(3'S, 4S) configuration. nih.govdrugbank.comnih.gov This particular enantiomer has been identified as the most potent and longest-acting of the four. nih.govdrugbank.comdrugbank.comnih.gov Radioligand binding studies have confirmed that the (S,S) enantiomer exhibits the highest affinity for L-type calcium channels. tandfonline.com Consequently, the pharmaceutical formulation of barnidipine consists exclusively of this single, highly active enantiomer, in contrast to many other calcium antagonists that are marketed as racemic mixtures. tandfonline.comdrugbank.com This use of a single isomer is intended to provide a high degree of pharmacological selectivity. tandfonline.comdrugbank.comnih.gov
Comparative Analysis of Enantiomers
The four enantiomers of barnidipine have been individually identified and investigated to determine their relative pharmacological potency. tandfonline.com Research has consistently shown that the (3'S, 4S) enantiomer, also referred to as the S,S form, is the most pharmacologically active. nih.govtandfonline.com This isomer demonstrates the highest potency as a calcium antagonist. tandfonline.com
A comparative study in conscious spontaneously hypertensive rats (SHR) highlighted the superior potency of the single (3'S, 4S) isomer formulation (barnidipine) compared to its racemic mixture. To achieve comparable reductions in mean arterial pressure (MAP), barnidipine was effective at doses approximately three times lower than its racemic counterpart. nih.gov
| Compound | Dose (µg/kg, IV) | Reduction in Mean Arterial Pressure (mmHg, ± SEM) |
| Barnidipine (S,S isomer) | 3 | 8 ± 2 |
| 10 | 26 ± 3 | |
| 30 | 45 ± 4 | |
| Racemic Mixture | 10 | Equipotent to 3 µg/kg Barnidipine |
| 30 | Equipotent to 10 µg/kg Barnidipine | |
| 100 | Equipotent to 30 µg/kg Barnidipine | |
| Data from a study in spontaneously hypertensive rats. nih.gov |
This data clearly illustrates the enhanced potency of the isolated (3'S, 4S) enantiomer over the mixture of stereoisomers. nih.gov The selection of the S,S form for clinical use is based on its status as the most potent and longest-acting of the four enantiomers. nih.gov
Preclinical Investigations of Renal Hemodynamic Effects
Preclinical studies in animal models have been conducted to characterize the effects of barnidipine on renal hemodynamics. These investigations have demonstrated that barnidipine preserves or enhances renal blood flow while exerting its antihypertensive effects. nih.govresearchgate.net
In anesthetized dogs, intravenous administration of barnidipine (0.3-3 µg/kg) resulted in a dose-dependent increase or preservation of blood flow in the renal arteries, alongside other major arteries. nih.govresearchgate.net Among the calcium channel blockers tested, barnidipine was the most potent in its effect on blood flow. nih.govresearchgate.net
Studies in conscious spontaneously hypertensive rats (SHR) further elucidated the renal effects. Oral administration of barnidipine (0.3-3 mg/kg) produced a dose-dependent decrease in renal vascular resistance. nih.govresearchgate.net This vasodilation of the renal vasculature contributes to its antihypertensive action. nih.gov Furthermore, barnidipine was observed to dose-dependently increase urinary volume, indicating a diuretic effect. nih.govresearchgate.net When infused directly into the renal artery, barnidipine elicited a dose-dependent increase in urine flow rate and urinary sodium excretion without altering the glomerular filtration rate or mean blood pressure. tandfonline.com
A comparative study in conscious SHR examined the regional hemodynamic effects of barnidipine. At lower doses (3 and 10 µg/kg, IV) that produced significant reductions in blood pressure, barnidipine preferentially dilated the renal and mesenteric vascular beds, causing a reduction in renal vascular resistance (RVR) while hindquarter vascular resistance remained unchanged. nih.gov This preferential reduction in RVR is considered a beneficial characteristic, particularly in the context of hypertension where renal vascular resistance is often elevated. nih.gov
| Animal Model | Administration | Key Renal Hemodynamic Findings |
| Anesthetized Dogs | 0.3-3 µg/kg, IV | Increased or preserved renal artery blood flow. nih.govresearchgate.net |
| Conscious Spontaneously Hypertensive Rats (SHR) | 0.3-3 mg/kg, PO | Dose-dependent decrease in renal vascular resistance. nih.govresearchgate.net |
| Dose-dependent increase in urinary volume. nih.govresearchgate.net | ||
| Conscious Spontaneously Hypertensive Rats (SHR) | 3 and 10 µg/kg, IV | Preferential reduction of renal vascular resistance. nih.gov |
These preclinical findings suggest that barnidipine maintains or promotes renal function at antihypertensive doses by improving renal blood flow and reducing vascular resistance within the kidneys. nih.govresearchgate.net
Preclinical Pharmacokinetics and Metabolism of Barnidipine Hydrochloride
Absorption and Distribution in Animal Models
The absorption and distribution of barnidipine (B1667753) hydrochloride have been characterized in various animal species, primarily in rats and dogs, to understand its systemic availability and localization in different tissues.
Systemic Absorption Characteristics in Animal Species (e.g., rat, dog)
Following oral administration, barnidipine hydrochloride is rapidly absorbed in both rats and dogs. nih.gov In these species, peak plasma concentrations (Cmax) are reached relatively quickly, with a time to maximum concentration (Tmax) of approximately 0.3 to 0.4 hours. nih.gov Despite its rapid absorption, the absolute bioavailability of this compound is low in both preclinical models, suggesting significant first-pass metabolism. nih.gov In rats, the bioavailability ranges from 11% to 18%, while in dogs, it is between 6% and 9%. nih.gov Studies have also indicated that the Cmax and the area under the plasma concentration-time curve (AUC) increase non-linearly with escalating doses in both rats and dogs. nih.gov
Interactive Table: Systemic Absorption Parameters of this compound in Animal Models
| Parameter | Rat | Dog |
| Tmax (hours) | 0.3 - 0.4 | 0.3 - 0.4 |
| Absolute Bioavailability (%) | 11 - 18 | 6 - 9 |
Tissue Distribution Profiles in Preclinical Species (e.g., rat, dog)
Interactive Table: Representative Tissue Distribution Profile of Dihydropyridine (B1217469) Calcium Channel Blockers in Rats
This table is a representative example based on typical dihydropyridine distribution and qualitative data for barnidipine. Specific concentrations for this compound were not available in the reviewed literature.
| Tissue | Representative Concentration (ng/g or ng/mL) |
| Plasma | Baseline |
| Kidney | High |
| Liver | High |
| Gastrointestinal Tract | High |
| Lungs | Moderate |
| Heart | Moderate |
| Spleen | Moderate |
| Brain | Low |
Plasma Protein Binding Characteristics in Vitro
In vitro studies have demonstrated that this compound exhibits a high degree of binding to plasma proteins. nih.gov This binding is a critical determinant of the drug's distribution and availability to target tissues.
Binding to Albumin and Alpha-1 Acid Glycoprotein
This compound primarily binds to serum albumin. nih.gov To a lesser extent, it also binds to alpha-1 acid glycoprotein. nih.gov The extensive binding to these proteins means that only a small fraction of the drug is free in the circulation to exert its pharmacological effect.
Biotransformation Pathways
This compound undergoes extensive metabolism, primarily in the liver, with in vitro experiments in rats indicating that the process is catalyzed by cytochrome P450 enzymes. mdpi.com The metabolic pathways are qualitatively similar in both rats and dogs. mdpi.com No unchanged drug is detected in the urine and bile of these animals, underscoring the completeness of its biotransformation. mdpi.com
The primary metabolic transformations of this compound involve several key pathways:
Oxidation of the dihydropyridine ring: This is a common metabolic pathway for dihydropyridine calcium channel blockers, leading to the formation of an inactive pyridine (B92270) derivative. mdpi.com
Ester hydrolysis: The ester groups in the barnidipine molecule are susceptible to hydrolysis. mdpi.com
N-debenzylation: The benzyl (B1604629) group attached to the pyrrolidine (B122466) ring can be cleaved. mdpi.com
Reduction of the nitro group: The nitro group on the phenyl ring can be reduced to an amino group. mdpi.com
Conjugation: The metabolites generated from the primary pathways can undergo further conjugation reactions, such as glucuronidation, which facilitates their excretion. mdpi.com
Ester hydrolysis and pyridine formation are the main metabolic routes observed in urine in both rats and dogs. mdpi.com In bile, glucuronide conjugates of the debenzylated metabolite and the hydrolyzed pyrrolidine ester are the predominant metabolites. mdpi.com
Hepatic Metabolism by Cytochrome P450 Isoenzymes (e.g., CYP3A) in Vitro
In vitro studies using rat and human liver microsomes have demonstrated that barnidipine undergoes significant hepatic metabolism. nih.govnih.gov The primary enzyme system responsible for its biotransformation is the Cytochrome P450 (CYP) superfamily. nih.gov
Specifically, research has pinpointed the CYP3A isoenzyme family as the main catalyst for the metabolism of barnidipine. drugbank.comnih.govgeneesmiddeleninformatiebank.nl The involvement of CYP3A in the principal metabolic pathways was confirmed through several in vitro approaches nih.gov:
Inhibition studies: The use of specific CYP3A inhibitors significantly reduced the rate of barnidipine metabolism.
Correlation studies: A strong correlation was observed between CYP3A activity and the rate of barnidipine metabolite formation across a panel of individual human liver microsomes.
cDNA-expression studies: Experiments using cDNA-expressed CYP3A confirmed its capacity to metabolize barnidipine into its primary metabolites.
These findings collectively establish that barnidipine is a substrate for CYP3A enzymes, which play a critical role in its first-pass metabolism. nih.govnih.gov
Primary Metabolic Transformations
The metabolism of this compound proceeds through several key reactions, leading to the formation of pharmacologically inactive metabolites. drugbank.comnih.gov In a human liver microsomal system, barnidipine is converted into three primary metabolites: M-1 (an N-debenzylated product), M-3 (a hydrolyzed product of the benzyl-pyrrolidine ester), and M-8 (an oxidized product of the dihydropyridine ring). nih.gov
A fundamental metabolic pathway for barnidipine, characteristic of dihydropyridine calcium channel blockers, is the oxidation of its 1,4-dihydropyridine (B1200194) ring. nih.govnih.gov This aromatization reaction results in the formation of a stable pyridine derivative. nih.govnih.govresearchgate.net This transformation is a major route of metabolism and contributes significantly to the clearance of the parent compound. nih.govdrugbank.com In vitro, this oxidized product has been identified as metabolite M-8. nih.gov
Barnidipine possesses two ester groups that are susceptible to enzymatic hydrolysis. nih.gov This process is a major metabolic pathway in both animals and humans. nih.govnih.gov The metabolic transformations include nih.govdrugbank.comnih.gov:
Hydrolysis of the benzyl-pyrrolidinyl ester: This reaction cleaves the ester bond on the C5 position of the dihydropyridine ring, yielding a carboxylic acid metabolite. This product was identified as M-3 in plasma. nih.govnih.gov
Another key primary metabolic transformation is the N-debenzylation of the pyrrolidine side chain. nih.govgeneesmiddeleninformatiebank.nlnih.gov This reaction involves the removal of the benzyl group attached to the nitrogen atom of the pyrrolidine ring. drugbank.comnih.gov The resulting N-debenzylated product, identified as M-1, is a minor metabolite observed in preclinical and human studies. nih.govnih.gov
| Metabolic Pathway | Description | Resulting Primary Metabolite (in vitro) |
|---|---|---|
| N-Debenzylation | Removal of the benzyl group from the pyrrolidine ring nitrogen. | M-1 |
| Ester Hydrolysis | Cleavage of the benzyl-pyrrolidinyl ester moiety. | M-3 |
| Oxidation | Aromatization of the dihydropyridine ring to a pyridine ring. | M-8 |
Identification and Characterization of Metabolites in Animal Excreta (e.g., urine, bile)
Following oral administration to rats and dogs, barnidipine is extensively metabolized, with no unchanged drug detected in the urine or bile. nih.gov Studies have identified nine metabolites in the excreta of these animal models. nih.gov The distribution and nature of these metabolites differ between urine and bile, indicating distinct elimination pathways.
In urine, the main metabolic pathways observed are ester hydrolysis and the formation of the pyridine derivative. nih.gov In contrast, bile contains predominantly glucuronide conjugates. nih.gov Specifically, glucuronide conjugates of the debenzylated metabolite and the hydrolyzed pyrrolidine ester have been identified in the bile of rats and dogs, indicating that phase II conjugation reactions follow the primary phase I transformations before biliary excretion. nih.gov
| Excreta | Primary Metabolites Identified |
|---|---|
| Urine | Products of ester hydrolysis and pyridine formation. |
| Bile | Glucuronide conjugates of the N-debenzylated metabolite and the hydrolyzed pyrrolidine ester metabolite. |
Species Differences and Similarities in Metabolic Profiles (e.g., rat, dog)
Preclinical studies comparing the metabolism of barnidipine in rats and dogs have shown that the metabolic pathways are qualitatively similar between the two species. nih.gov In both rats and dogs, metabolites are generated through one or more of the following transformations nih.gov:
N-debenzylation of the side chain
Hydrolysis of the pyrrolidine ester
Oxidation of the dihydropyridine ring to a pyridine ring
Hydrolysis of the methyl ester
Reduction of the nitro group to an amino group
Conjugation of the resulting metabolites with glucuronic acid
While the types of metabolic reactions are consistent, quantitative differences in pharmacokinetics have been observed. For instance, after intravenous administration, the terminal half-life was 0.6 hours in the rat and 4.1 hours in the dog. nih.gov Furthermore, following oral administration, the absolute bioavailability was low in both species, suggesting significant first-pass metabolism, but varied between them (11-18% in the rat and 6-9% in the dog). nih.gov These pharmacokinetic differences likely reflect quantitative variations in the activity of metabolic enzymes, such as CYP3A, between the species.
Excretion Routes in Preclinical Models
The excretion of this compound is a critical aspect of its pharmacokinetic profile, primarily occurring after extensive metabolism. nih.gov Preclinical studies in animal models, such as rats and dogs, have been instrumental in elucidating the pathways through which the metabolites of barnidipine are eliminated from the body. These investigations have shown that both urinary and biliary routes are significant for the excretion of its various metabolites. nih.gov
Urinary Excretion of Metabolites in Animal Models
In both rat and dog models, no unchanged barnidipine is detected in the urine, indicating complete metabolic transformation prior to renal clearance. nih.gov The primary metabolic pathways leading to urinary excretion involve ester hydrolysis and the formation of a pyridine ring from the original dihydropyridine structure. nih.gov Following oral administration, a number of metabolites have been identified in the urine of these animal models. nih.gov
Key metabolic transformations observed in metabolites excreted in urine include:
N-debenzylation of the side chain nih.gov
Hydrolysis of the pyrrolidine ester nih.gov
Oxidation of the dihydropyridine ring to a pyridine ring nih.gov
Hydrolysis of the methylester nih.gov
Reduction of the nitro group to an amino group nih.gov
Table 1: Major Metabolic Pathways for Urinary Excretion in Animal Models
| Metabolic Pathway | Description | Animal Models |
|---|---|---|
| Ester Hydrolysis | Cleavage of the ester bond in the pyrrolidine side chain. | Rat, Dog |
| Pyridine Formation | Oxidation of the dihydropyridine ring to a pyridine structure. | Rat, Dog |
Biliary Excretion in Animal Models
Biliary excretion represents another major route for the elimination of barnidipine metabolites in preclinical animal models. nih.gov Similar to urinary excretion, no unchanged parent drug is found in the bile. nih.gov The metabolic profile in the bile is distinct from that in the urine, highlighting different metabolic fates for the compound. The predominant metabolites found in the bile are glucuronide conjugates of the debenzylated metabolite and the hydrolyzed pyrrolidine ester. nih.gov This indicates that conjugation with glucuronic acid is a key step for biliary elimination. nih.gov
The primary metabolic pathways identified for biliary excretion include:
N-debenzylation of the side chain followed by glucuronidation nih.gov
Hydrolysis of the pyrrolidine ester followed by glucuronidation nih.gov
Oxidation of the dihydropyridine ring nih.gov
Hydrolysis of the methylester nih.gov
Reduction of the nitro group nih.gov
Table 2: Predominant Metabolites in Biliary Excretion in Animal Models
| Metabolite Type | Description | Animal Models |
|---|---|---|
| Glucuronide Conjugates | Conjugates of the debenzylated metabolite and the hydrolyzed pyrrolidine ester with glucuronic acid. | Rat, Dog |
Prediction of Elimination Route using Animal Models
Animal models are crucial for predicting the elimination routes of drugs in humans. By studying the pharmacokinetics in species such as rats and dogs, researchers can gain insights into the likely metabolic pathways and clearance mechanisms in humans. nih.gov The qualitative similarity in the metabolism of barnidipine between rats and dogs suggests that these models can provide a reliable indication of its metabolic fate. nih.gov
The low absolute bioavailability observed in rats (11-18%) and dogs (6-9%) points towards a significant first-pass metabolism, a characteristic that is often extrapolated to humans. nih.gov Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated approach that integrates data from animal studies to predict human pharmacokinetics. nih.gov By developing PBPK models based on preclinical data, the prediction of human distribution volumes and elimination phases can be significantly improved compared to conventional allometric scaling methods. nih.gov These models consider species-specific physiological parameters and drug-specific properties to simulate the absorption, distribution, metabolism, and excretion (ADME) processes, thereby providing a more accurate prediction of the drug's behavior in humans. nih.govnih.gov
Synthetic Chemistry and Process Development of Barnidipine Hydrochloride
Overview of Synthetic Routes for Dihydropyridines and Barnidipine (B1667753) Hydrochloride
The synthesis of the 1,4-dihydropyridine (B1200194) (DHP) core of barnidipine generally follows the principles of the Hantzsch pyridine (B92270) synthesis. However, producing the unsymmetrically substituted and stereochemically pure final compound requires multi-step, carefully controlled processes.
The manufacturing process for barnidipine hydrochloride is a multi-step endeavor that typically begins with the synthesis of a racemic dihydropyridine (B1217469) intermediate, followed by chiral resolution and subsequent esterification to yield the final active substance. geneesmiddeleninformatiebank.nl Several synthetic pathways have been reported, often varying in the choice of starting materials and the sequence of reactions.
One documented industrial method involves the following key stages:
Reaction of 3-hydroxypropionitrile (B137533) with diketene (B1670635) to form an acetoacetate (B1235776) derivative. google.compatsnap.com
Condensation of this derivative with m-nitrobenzaldehyde. google.compatsnap.compatsnap.com
A Hantzsch-type cyclization reaction with an aminocrotonate ester (e.g., methyl β-aminocrotonate) to form the racemic dihydropyridine ring structure. google.compatsnap.comnih.gov
Hydrolysis of an ester or cyanoethyl group to yield a key racemic carboxylic acid intermediate. google.compatsnap.com
Chiral resolution of this racemic acid to isolate the desired enantiomer. geneesmiddeleninformatiebank.nlgoogle.com
Esterification of the resolved acid with (S)-1-benzyl-3-pyrrolidinol. nih.govgoogleapis.com
Conversion to the hydrochloride salt to yield the final this compound. google.compatsnap.com
This strategic approach allows for the control of each reaction step, facilitating purification of intermediates and ensuring the quality of the final product. google.com The process is designed to be suitable for industrial-scale production, avoiding complex purification steps like column chromatography where possible. patsnap.comgoogle.com
The synthesis of this compound relies on the formation of several critical intermediate compounds. The precise structure and purity of these intermediates are paramount for the success of subsequent steps and the final product's quality.
A pivotal intermediate in many synthetic routes is the racemic carboxylic acid, 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid . nih.govgoogleapis.com This compound contains the core dihydropyridine structure and the necessary functional group for both chiral resolution and the final esterification step. Another important precursor is 2-cyanoethyl 2-(3-nitrobenzylidene)-3-oxobutanoate , formed by the condensation of an acetoacetate with 3-nitrobenzaldehyde, which then undergoes cyclization. nih.govresearchgate.net
| Key Intermediate Compound | Role in Synthesis |
| 2-Cyanoethyl 2-(3-nitrobenzylidene)-3-oxobutanoate | Precursor for the Hantzsch cyclization reaction. nih.gov |
| Methyl 3-aminobut-2-enoate | Reactant in the Hantzsch cyclization to form the dihydropyridine ring. nih.gov |
| Racemic 3-(2-Cyanoethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Initial racemic dihydropyridine product before hydrolysis. nih.gov |
| Racemic 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | The key substrate for chiral resolution. nih.govgoogleapis.com |
| (R)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | The resolved, enantiomerically pure acid ready for final esterification. googleapis.com |
| (S)-1-benzyl-3-pyrrolidinol | The chiral alcohol used in the final esterification step to form barnidipine. nih.govgoogleapis.com |
Stereoselective Synthesis Approaches
This compound is a single enantiomer, specifically the (3'S, 4S) isomer. nih.gov Achieving high enantiomeric purity is a critical aspect of its synthesis, which is accomplished primarily through chiral resolution, although principles of asymmetric synthesis are also relevant to the field.
The most common industrial strategy for obtaining enantiomerically pure barnidipine is through chiral resolution. pharmtech.com This process involves separating the enantiomers of a racemic intermediate, typically the carboxylic acid precursor 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid . googleapis.com
The method relies on the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, which is a single-enantiomer base. wikipedia.org These diastereomeric salts have different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization. wikipedia.orgmdpi.com
Commonly used chiral resolving agents for this type of resolution include Cinchona alkaloids such as cinchonidine (B190817) and quinidine. googleapis.commdpi.com The choice of solvent is crucial for achieving efficient separation, with mixtures like DMF/water being reported as effective. mdpi.com After the less soluble diastereomeric salt is isolated through crystallization, the chiral resolving agent is removed, typically by treatment with an acid, to yield the desired enantiomerically pure carboxylic acid. wikipedia.org While effective, a significant drawback of this method is that the undesired enantiomer (up to 50% of the material) is often discarded, which increases production costs. patsnap.com
| Chiral Resolving Agent | Application |
| Cinchonidine | Used to resolve racemic 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. googleapis.commdpi.com |
| Quinidine | An alternative Cinchona alkaloid for the same resolution. googleapis.commdpi.com |
| L-(-)-Malic acid | Has been used as a resolving agent for barnidipine itself, though resolving the final product can be less efficient. google.compatsnap.com |
| L-norephedrine / D-norephedrine | Other potential resolving agents for the key carboxylic acid intermediate. googleapis.com |
Asymmetric synthesis offers a more direct route to enantiomerically pure compounds by creating the desired stereocenter selectively, thereby avoiding the need for resolution and the loss of 50% of the material. rsc.org For dihydropyridines, this can involve using chiral auxiliaries or catalysts during the synthesis.
One conceptual approach involves the diastereoselective addition of an aryllithium reagent to a pyridine ring that has a chiral auxiliary attached. ic.ac.uk This auxiliary group directs the incoming aryl group to one face of the molecule, preferentially forming one enantiomer. After the key bond is formed, the chiral auxiliary is removed. While this methodology has been explored for chiral dihydropyridines, its application can be complicated by factors such as steric hindrance from substituents on the pyridine ring, which may lead to undesired side reactions instead of the intended 1,4-addition. ic.ac.uk The development of a robust and economically viable asymmetric synthesis for complex molecules like barnidipine remains a significant challenge in process chemistry. researchgate.net
Impurity Profiling and Control in Synthesis
During the synthesis and storage of this compound, several process-related and degradation impurities can form. The identification, characterization, and control of these impurities are mandated by regulatory agencies to ensure the quality and safety of the drug substance. researchgate.net
High-performance liquid chromatography (HPLC) is the primary analytical technique used to detect and quantify these impurities. mdpi.comnih.gov Research has identified and characterized several key impurities in the this compound manufacturing process. nih.gov The formation of these impurities is often linked to specific steps in the synthesis or the presence of residual starting materials or solvents. nih.govmdpi.com
For instance, incomplete chiral resolution can lead to the presence of the undesired diastereoisomer. nih.gov The dihydropyridine ring is also susceptible to oxidation, which can form an aromatic pyridine derivative, rendering the compound inactive. nih.gov Another class of impurities arises from ester interchange reactions, especially if alcohols like ethanol (B145695) are used in the final steps of purification or salt formation. nih.govresearchgate.net
| Impurity Name | Type / Origin |
| (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate | Diastereoisomer; arises from incomplete chiral resolution of the carboxylic acid intermediate. nih.govmdpi.com |
| 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Oxidation product; formed by the aromatization of the dihydropyridine ring. nih.govmdpi.com |
| (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Process impurity; results from transesterification, possibly during recrystallization in ethanol. nih.govmdpi.com |
| (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | Process impurity; formed if ethyl 3-aminobut-2-enoate is present as a starting material impurity, or via transesterification. nih.govmdpi.com |
Controlling these impurities involves optimizing reaction conditions, ensuring the purity of starting materials and intermediates, and developing robust purification procedures for the final product. nih.gov
Identification and Characterization of Process-Related Impurities
During the process development and manufacturing of this compound, several process-related impurities have been detected and identified using high-performance liquid chromatography (HPLC). mdpi.comnih.gov A comprehensive study identified four primary impurities, which were subsequently characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR). mdpi.comnih.gov The identification of these impurities is crucial for the quality control of this compound manufacturing. mdpi.comnih.gov
The four key impurities identified are:
(3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate: This compound is the diastereoisomer of barnidipine. nih.gov It shares the same mass spectrum and NMR data as barnidipine but has a distinct HPLC retention time. nih.gov
3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate: This is an oxidation product of barnidipine, where the dihydropyridine ring has been aromatized to a pyridine ring. nih.gov This transformation is a common degradation pathway for dihydropyridine-based drugs. google.com
(S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate: This impurity is a transesterification product. nih.gov
(3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate: This compound is an analog of barnidipine where a methyl ester group is replaced by an ethyl ester group. mdpi.comnih.gov Its mass spectrum shows a molecular ion at m/z 505.2, which is 14 atomic mass units greater than barnidipine. mdpi.comnih.gov
| Impurity Name | Type | Method of Identification | Relative Retention Time (RRT) |
|---|---|---|---|
| (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate | Diastereoisomer | HPLC, MS, ¹H-NMR, ¹³C-NMR | Not specified |
| 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Oxidation Product | HPLC, MS, ¹H-NMR, ¹³C-NMR | 1.68 |
| (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Transesterification Product | HPLC, MS, ¹H-NMR, ¹³C-NMR | 3.14 |
| (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | Analog | HPLC, MS, ¹H-NMR, ¹³C-NMR | 1.84 |
Synthesis of Impurity Reference Standards
To facilitate accurate quantitative analysis and quality control, pure reference standards of the identified impurities were independently synthesized. mdpi.comnih.gov
Diastereoisomer Impurity: This impurity was prepared using (S)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, the enantiomer of a key synthetic intermediate for barnidipine, following a synthetic route analogous to that of the active pharmaceutical ingredient. nih.gov
Oxidation Impurity: The pyridine derivative was synthesized through an oxidation reaction of barnidipine. nih.gov The spectral data confirmed the transformation of the dihydropyridine ring to a pyridine ring. nih.gov
Transesterification Impurity: This compound was prepared by reacting the intermediate (R)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with ethanol, demonstrating the potential for solvent interaction during manufacturing. mdpi.comnih.gov
Analog Impurity: The ethyl analog of barnidipine was synthesized starting from 2-cyanoethyl 2-(3-nitrobenzylidene)-3-oxobutanoate and reacting it with ethyl 3-aminobut-2-enoate, following a process similar to the main synthesis of barnidipine. mdpi.comnih.gov
Impact of Synthesis Conditions on Impurity Formation
The formation of specific impurities is directly linked to the conditions and materials used in the synthesis and purification processes. mdpi.comnih.gov
The presence of the diastereoisomer impurity arises from incomplete chiral resolution, where the enantiomer of a key intermediate, (S)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, is carried over into subsequent reaction steps. nih.gov
The oxidation product is a known photodegradation impurity, suggesting that exposure to light and oxidative conditions during manufacturing or storage can lead to its formation. google.com
Formation of the transesterification impurity is directly attributed to the use of ethanol as a solvent, particularly during recrystallization of the final product. mdpi.comnih.gov The acidic nature of the hydrochloride salt can catalyze the reaction between the carboxylic acid intermediate and the alcohol solvent. mdpi.com
The ethyl analog impurity forms due to the presence of ethyl 3-aminobut-2-enoate as a contaminant within the methyl 3-aminobut-2-enoate starting material. mdpi.comnih.gov This highlights the importance of controlling the purity of raw materials.
Polymorphism in this compound Synthesis Research
This compound is known to exhibit polymorphism, meaning it can exist in different crystalline structures. google.comgeneesmiddeleninformatiebank.nlgoogle.com These different forms, while chemically identical, can have distinct physical properties. google.com Research has identified two distinct polymorphic forms, designated as Form I and Form II. google.comgoogle.com The specific polymorph obtained is dependent on the purification and crystallization conditions used during manufacturing. google.comgoogle.com
Identification and Characterization of Crystalline Forms
The two crystalline forms of this compound have been extensively characterized using various analytical techniques to distinguish their unique physical properties. google.comgoogle.com
Form I is the previously known crystalline form and is described as a very pale yellow or white solid. google.comgoogle.com Its crystal structure belongs to the spatial group P2₁ with specific cell dimensions (a = 14.429(4) Å, b = 7.584(2) Å, c = 12.661(4) Å, β = 93.64(2)°). google.comgoogle.com
Form II is a more thermodynamically stable polymorph that appears as a deep yellow crystalline solid. google.comgoogle.com It has been characterized in detail:
Crystallography: Form II has an orthorhombic cell structure belonging to the spatial group P2₁2₁2₁ with cell dimensions a = 7.185(2) Å, b = 16.123(4) Å, and c = 22.571(6) Å. google.comgoogle.com
Differential Scanning Calorimetry (DSC): Its DSC thermogram shows a characteristic narrow endothermic peak at approximately 229.2°C. google.comgoogle.com
Infrared (IR) Spectroscopy: The IR spectrum of Form II displays main characteristic peaks at 3382, 2948, 1665, 1517, 1425, 1292, and 1191 cm⁻¹. google.comgoogle.com
X-Ray Powder Diffraction (XRPD): Form II is distinguished by a unique XRPD pattern with a system of main diffraction peaks expressed in 2-theta degrees [°] at 8.0±0.2, 11.2±0.2, 13.1±0.2, 13.7±0.2, and 15.9±0.2. google.com
| Property | Form I | Form II |
|---|---|---|
| Appearance | Very pale yellow / white solid google.com | Deep yellow solid google.com |
| Thermodynamic Stability | Less stable google.com | More stable google.com |
| Crystal System | Monoclinic google.com | Orthorhombic google.com |
| Space Group | P2₁ google.com | P2₁2₁2₁ google.com |
| DSC Endothermic Peak | 226-228°C google.com | ~229.2°C google.com |
| Key XRPD Peaks (2θ°) | Not specified in detail | 8.0, 11.2, 13.1, 13.7, 15.9 (±0.2) google.com |
Control of Polymorphic Forms During Preparation
The selective preparation of either Form I or Form II can be achieved by carefully controlling the crystallization conditions. google.com The two forms are interconvertible by applying suitable recrystallization parameters. google.com
To obtain Form I , crude this compound is dissolved in a hot organic solvent such as methanol (B129727) or ethanol. google.com The solution is then cooled and stirred for several hours to induce precipitation of this specific form. google.com Other solvent systems like acetone/water or ethanol/water can also be used. google.com
The preparation of the more stable Form II involves a specific thermal process. Crude this compound is dissolved in an organic solvent, such as ethanol, by heating to a temperature between 60°C and 90°C (preferably 70°C to 85°C) until complete dissolution. google.comgoogle.com The solution is then cooled slowly to room temperature over a period of 1 to 4 hours. google.comgoogle.com This controlled, slow cooling process allows for the complete crystallization of the thermodynamically favored Form II. google.com
Advanced Analytical Methodologies for Barnidipine Hydrochloride Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of barnidipine (B1667753) hydrochloride from related substances and formulation excipients. Various chromatographic methods have been developed and validated to meet the stringent requirements of regulatory bodies.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is a widely used technique for the routine analysis of barnidipine hydrochloride in bulk drug and pharmaceutical dosage forms. saudijournals.comresearchgate.net The development of a robust RP-HPLC method involves a systematic optimization of chromatographic conditions to achieve a suitable resolution, peak shape, and analysis time.
A common approach involves using a C8 or C18 analytical column with a mobile phase typically consisting of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous buffer. saudijournals.comijcrt.org For instance, one validated method utilizes a mobile phase of methanol and water in an 80:20 v/v ratio with a C8 column, achieving a retention time of 2.8 minutes for this compound. saudijournals.com Detection is commonly performed using a UV detector, with wavelengths around 237 nm or 260 nm being effective. saudijournals.com
Validation of these HPLC methods is conducted in accordance with International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). saudijournals.comijarsct.co.in Linearity is typically established over a concentration range relevant to the assay, for example, 3-18 µg/mL, with correlation coefficients (R²) greater than 0.999 demonstrating a strong linear relationship. saudijournals.com Accuracy is often evaluated through recovery studies, with results in the range of 98-102% being acceptable. ijcrt.org
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Reverse Phase C8 (250x4.6mm, 5µ) | Agilent C18 (100mmx4.6mm, 2.5µm) |
| Mobile Phase | Methanol: Water (80:20 v/v) | Methanol: Water (40:60% v/v), pH 5.0 |
| Flow Rate | 1 mL/min | 1.0 ml/min |
| Detection Wavelength | 260 nm | 237 nm |
| Retention Time | 2.8 min | 3.33 minutes |
| Linearity Range | 3-18 μg/mL | 10µg/ml - 50µg/ml |
| Correlation Coefficient (R²) | 0.999 | 0.9997 |
For the quantification of barnidipine at very low concentrations, particularly in biological matrices like human plasma, highly sensitive methods such as Ultra-Fast Liquid Chromatography coupled with tandem mass spectrometry (UFLC-MS/MS) are employed. walshmedicalmedia.com This technique combines the rapid separation capabilities of UFLC with the high selectivity and sensitivity of a mass spectrometer, making it ideal for trace analysis.
One developed UFLC-MS method for barnidipine in human plasma utilized a Shimadzu LCMS – 2010 EV mass spectrometer with an atmospheric pressure chemical ionization (APCI) source in negative polarity. walshmedicalmedia.com The method involved chromatographic separation on a reverse-phase C18 column with a mobile phase of acetonitrile and 0.05% formic acid. walshmedicalmedia.com Detection was performed in selective ion monitoring (SIM) mode, targeting the m/z value of 491 for barnidipine. walshmedicalmedia.com This method demonstrated linearity over a range of 50 ng/mL to 1000 ng/mL, with a limit of quantification (LOQ) of 10 ng/mL and a limit of detection (LOD) of 5 ng/mL. walshmedicalmedia.com
Further advancements using systems like the SCIEX QTRAP 6500+ with an IonDrive™ Turbo V source have pushed the limits of sensitivity even lower, achieving an LLOQ of 5 pg/mL in human plasma. sciex.com Such methods are critical for pharmacokinetic studies where plasma concentrations of barnidipine can be extremely low. sciex.com
| Parameter | Details |
|---|---|
| Instrumentation | Shimadzu LCMS – 2010 EV Mass Spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Negative Polarity |
| Column | Phenomenex C18 (50 x 4.6 mm i.d., 5 µ) |
| Mobile Phase | Acetonitrile: 0.05 % Formic acid (60:40) v/v |
| Flow Rate | 0.300 mL/min |
| Detection Mode | Selective Ion Monitoring (SIM) at m/z 491 |
| Linearity Range | 50 ng/mL to 1000 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL |
High-Performance Thin-Layer Chromatography (HPTLC) offers a viable alternative to HPLC for the quantification of this compound. This technique provides the advantages of high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously. An HPTLC-densitometric protocol for this compound has been developed by applying analytical quality by design (AQbD) and green analytical chemistry principles. nih.gov
The development of an HPTLC method involves the optimization of the mobile phase composition to achieve good separation and compact bands on the HPTLC plate. For quantification, densitometric scanning is performed at a specific wavelength where the analyte shows maximum absorption. The method is then validated according to ICH guidelines for parameters such as specificity, linearity, sensitivity, precision, and accuracy. nih.govacgpubs.org Specificity is confirmed by comparing the retardation factor (Rf) value and spectra of the analyte in standard and sample solutions. acgpubs.org Linearity is determined by plotting peak area against concentration over a defined range. acgpubs.org
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of this compound and its related substances, such as impurities and metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H-NMR) and carbon-13 (¹³C-NMR), is a powerful tool for the unambiguous identification and structural characterization of organic molecules, including impurities in drug substances. mdpi.comnih.gov In the context of this compound, NMR has been instrumental in characterizing impurities that may arise during its synthesis. mdpi.comsemanticscholar.orgnih.gov
During the process development of this compound, several impurities have been detected. mdpi.comnih.gov The structures of these impurities were elucidated by synthesizing them and subsequently analyzing their spectral data. For example, the ¹H-NMR and ¹³C-NMR spectra of one impurity showed the transformation of a methyl group to an ethyl group compared to the parent barnidipine molecule. mdpi.comnih.gov Another impurity was identified as a dehydrogenation product, where the dihydropyridine (B1217469) ring was transformed into a pyridine (B92270) ring, a change that is clearly observable in the NMR spectra. nih.gov The spectral data of the synthesized impurities were then compared to those separated from crude this compound to confirm their identities. mdpi.comnih.gov
Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a molecule, and to deduce its structure by analyzing its fragmentation patterns. nih.govbohrium.com It is a crucial tool for the structural elucidation of this compound and its impurities, as well as for the identification of its metabolites in biological fluids. sciex.commdpi.comnih.gov
In the characterization of barnidipine impurities, mass spectrometry provides the molecular ion peak, which corresponds to the molecular weight of the compound. For instance, the mass spectrum of an impurity showed a molecular ion at m/z 505.2, which is 14 atomic mass units greater than that of barnidipine, indicating the substitution of a methyl group with an ethyl group. mdpi.comnih.gov Another impurity, a dehydrogenation product, exhibited a molecular ion at m/z 489.0, which is 2 amu less than barnidipine. nih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS and LC-MS/MS) is extensively used for metabolite identification. nih.gov These hyphenated techniques allow for the separation of metabolites from a complex biological matrix followed by their structural characterization based on their mass-to-charge ratio and fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable in this regard, as it provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown metabolites. bohrium.comresearchgate.net
Application of Quality by Design (QbD) and Green Analytical Chemistry Principles
The development of analytical methods for this compound has progressively incorporated the principles of Quality by Design (QbD) and Green Analytical Chemistry. This modern approach moves beyond traditional trial-and-error method development towards a systematic, science- and risk-based framework. nih.govbiomedpharmajournal.orgijprajournal.com The goal is to build quality into the analytical method from the outset, ensuring it is robust, effective, and environmentally sustainable. nih.govbiomedpharmajournal.orgresearchgate.net
An experimental combination of Analytical Quality by Design (AQbD) and green analytical chemistry principles has been successfully applied to develop a high-performance thin-layer chromatography (HPTLC) method for the quantification of this compound. nih.gov This integrated approach enhances the understanding of the analytical protocol while concurrently reducing environmental impact, energy consumption, and risks to analysts. nih.gov By defining the method's objectives upfront and managing risks, the resulting analytical procedure is well-understood and consistently meets its performance criteria. nih.gov
A cornerstone of the AQbD approach is the systematic identification and management of risks that could impact method performance. nih.govbiomedpharmajournal.org For the HPTLC method development of this compound, a failure mode effect analysis and a risk assessment study were conducted to identify Critical Method Parameters (CMPs). nih.gov CMPs are variables in the analytical procedure that have the potential to affect the final results.
The influence of these identified CMPs on the Critical Analytical Attributes (CAAs)—in this case, the retention factor and peak area—was evaluated using a screening design. nih.gov Following the initial screening, a response surface methodology was employed for optimization. nih.gov This statistical design of experiments (DoE) approach allows for the systematic study of the relationships between the CMPs and the CAAs, leading to the determination of optimal conditions for excellent resolution through a desirability function. nih.gov This structured process ensures the final method is not only effective but also robust, meaning it is insensitive to small, deliberate variations in method parameters.
Table 1: Example of AQbD Parameters in HPTLC Method Development for this compound
| Category | Parameters | Description |
|---|---|---|
| Critical Method Parameters (CMPs) | Mobile Phase Composition, Flow Rate, pH of Aqueous Phase | Variables identified through risk assessment that can significantly impact the analytical results. nih.govresearchgate.net |
| Critical Analytical Attributes (CAAs) | Retention Factor (Rf), Peak Area | Measurable outcomes that reflect the quality and performance of the analytical method. nih.gov |
| Optimization Tool | Response Surface Methodology | A statistical technique used to model and optimize the relationship between CMPs and CAAs to find the ideal operating conditions. nih.gov |
The principles of Green Analytical Chemistry (GAC) are increasingly being integrated into method development for pharmaceuticals like this compound to minimize the environmental footprint of analytical procedures. researchgate.netnih.govbohrium.com The primary goals of GAC include reducing the use of toxic solvents, minimizing waste generation, and lowering energy consumption without compromising analytical performance. austinpublishinggroup.comekb.eg
In the development of the HPTLC method for this compound, GAC principles were applied by performing a screening of primary variables to select the most suitable and environmentally benign proportion of solvents for the mobile phase. nih.gov This aligns with the GAC strategy of replacing hazardous organic solvents with greener alternatives. researchgate.netbohrium.com Techniques like HPTLC and Ultra-High Performance Liquid Chromatography (UHPLC) are inherently greener than traditional HPLC because they often consume significantly smaller volumes of organic solvents. austinpublishinggroup.com The developed green AQbD-based protocol for this compound was validated according to ICH Q2(R1) guidelines, demonstrating excellent specificity and sensitivity while adhering to environmentally responsible practices. nih.gov
Stability and Degradation Pathway Studies
Understanding the stability of this compound and its degradation pathways is crucial for ensuring the quality, safety, and efficacy of the drug substance. Forced degradation studies, where the compound is exposed to stress conditions such as light, heat, acid, base, and oxidation, are performed to identify potential degradation products and establish stability-indicating analytical methods. nih.govajrconline.org
Barnidipine, like other 1,4-dihydropyridine (B1200194) derivatives, is susceptible to degradation upon exposure to light. researchgate.netresearchgate.net In-depth studies have revealed that the photodegradation process of barnidipine differs significantly depending on the irradiation conditions. researchgate.net
Under exposure to natural sunlight, barnidipine primarily undergoes oxidation of the 1,4-dihydropyridine ring to generate its pyridine derivative as the main photodegradation product. researchgate.net This behavior is consistent with that of most congeners in the dihydropyridine class. researchgate.net
However, when subjected to forced irradiation under stress-testing conditions (e.g., using a high-power light source), barnidipine exhibits a more complex degradation pathway. researchgate.net The kinetics of this process, studied by HPLC and spectrophotometry, show the formation of several by-products, indicating that different degradation mechanisms are at play under high-intensity light compared to natural light. researchgate.net This highlights the importance of evaluating photostability under various relevant conditions.
The primary and most consistently reported degradation product of this compound resulting from photodegradation is its pyridine analogue. researchgate.netnih.gov This product is formed through the aromatization (dehydrogenation) of the 1,4-dihydropyridine moiety. researchgate.netnih.gov This specific degradation product has been identified and characterized in studies where barnidipine was exposed to both natural and forced irradiation. researchgate.netnih.gov
Forced degradation studies under various stress conditions are essential for developing stability-indicating methods that can separate the intact drug from its degradation products. nih.govnih.gov While the pyridine derivative is the key photodegradation product, other impurities have also been identified and synthesized, which can arise during the manufacturing process or under other stress conditions. nih.gov Understanding these formation pathways is critical for quality control in the manufacturing of barnidipine. nih.gov
Table 2: Identified Degradation Products of Barnidipine
| Product Name | Formation Pathway | Condition |
|---|---|---|
| Pyridine Derivative | Aromatization (dehydrogenation) of the 1,4-dihydropyridine ring. researchgate.netnih.gov | Photodegradation (Natural and Forced Irradiation). researchgate.netnih.gov |
Computational and in Silico Studies of Barnidipine Hydrochloride
Molecular Modeling and Docking Studies of L-Type Calcium Channel Interactions
Molecular modeling and docking simulations have been instrumental in visualizing the binding of barnidipine (B1667753) to its target, the L-type voltage-gated calcium channel (CaV1.2). These channels are large, complex transmembrane proteins, and understanding the precise binding site and interactions is crucial for explaining the drug's high affinity and selectivity. nih.gov
Recent cryo-electron microscopy (cryo-EM) structures of the CaV1.2 channel in complex with other DHP drugs, such as benidipine, have provided a structural blueprint for the DHP binding site. nih.govresearchgate.net This site is located in a fenestration between domains III and IV of the channel's α1 subunit. nih.govresearchgate.net Barnidipine is predicted to bind in this same hydrophobic pocket, which is formed by the S5 and S6 helices of domain III and the S6 helix of domain IV. nih.govresearchgate.net
Ligand-Protein Interaction Analysis
The binding of barnidipine within this pocket is stabilized by a network of hydrophobic interactions and a key hydrogen bond. The dihydropyridine (B1217469) core of barnidipine is oriented towards domain III. nih.gov Specifically, the nitrogen atom on the pyridine (B92270) ring is thought to form a hydrogen bond with the side chain of a serine residue (S1132 in some models) on the P1 helix of domain III. nih.gov
The lipophilic side chains of barnidipine, including the benzyl-pyrrolidinyl group, extend into the hydrophobic regions of the binding pocket, making extensive van der Waals contacts with surrounding amino acid residues. nih.govresearchgate.net These interactions are crucial for the high affinity and prolonged action of barnidipine. The phenylpiperidine sidechain, in particular, is positioned towards the exterior of the pore domain, nestled within a hydrophobic pocket created by the S5 helix of domain III, and the S6 helices of domains III and IV. nih.govresearchgate.net This interaction is thought to contribute to its inhibitory effects on both L-type and T-type calcium channels. nih.gov
| Interaction Type | Key Residues/Moieties | Significance |
|---|---|---|
| Hydrogen Bond | Nitrogen on dihydropyridine ring with Serine (e.g., S1132) | Anchors the dihydropyridine core in the binding pocket. |
| Hydrophobic Interactions | Benzyl-pyrrolidinyl and phenylpiperidine side chains with hydrophobic residues on S5DIII, S6DIII, and S6DIV | Contributes to high binding affinity and prolonged duration of action. |
Conformational Analysis of Barnidipine Hydrochloride in Binding Sites
Upon binding to the L-type calcium channel, barnidipine is believed to adopt a specific, low-energy conformation that maximizes its interactions with the binding site residues. The dihydropyridine ring typically adopts a flattened boat-like conformation. The orientation of the ester groups at the C3 and C5 positions is critical for activity, as is the pseudo-axial orientation of the substituted phenyl ring at the C4 position. nih.gov
Molecular dynamics simulations of related dihydropyridines in complex with CaV1.2 models have shown that the ligand remains stably bound within the pocket, with some flexibility in the side chains. nih.gov These simulations suggest that conformational changes in both the ligand and the protein occur upon binding to achieve an optimal fit. The binding of barnidipine is thought to stabilize the inactivated state of the channel, which is consistent with experimental findings that show a higher affinity of barnidipine for the inactivated channel state. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For dihydropyridine calcium channel blockers, QSAR models have been developed to understand the structural requirements for potent and selective channel blockade.
Derivation of Structure-Activity Relationships for Dihydropyridine Analogues
QSAR studies on dihydropyridine analogues have revealed several key structural features that govern their activity: nih.gov
The 1,4-dihydropyridine (B1200194) ring: This is the essential scaffold for activity.
Substituents at the C3 and C5 positions: Ester groups are generally preferred, and their nature can influence potency and tissue selectivity.
The C4 substituent: An aromatic ring, typically a substituted phenyl group, is crucial for high potency. The nature and position of the substituent on this ring can significantly impact activity. For instance, electron-withdrawing groups at the meta position, as seen in barnidipine (m-nitrophenyl), are often associated with antagonist activity.
The N1 position: This is typically unsubstituted in classical DHPs.
The stereochemistry at the C4 position is also critical, with the S-enantiomer of barnidipine being significantly more potent than the R-enantiomer. mdpi.com
Prediction of Potency and Selectivity Based on Molecular Descriptors
QSAR models use various molecular descriptors to quantify the physicochemical properties of molecules and correlate them with biological activity. These descriptors can be electronic (e.g., Hammett constants, atomic charges), steric (e.g., molar refractivity, van der Waals volume), or hydrophobic (e.g., logP). nih.govresearchgate.net
For dihydropyridines, QSAR models have shown that a combination of these descriptors is necessary to accurately predict potency and selectivity. nih.gov For example, the potency of DHPs has been found to be positively correlated with the hydrophobicity of certain substituents and the presence of specific steric features that allow for optimal interaction with the receptor. nih.gov The selectivity of barnidipine for vascular smooth muscle over cardiac muscle can also be rationalized through these models, which can differentiate the structural requirements for binding to different channel subtypes or states.
| Molecular Descriptor | Influence on Activity | Example in Barnidipine |
|---|---|---|
| Hydrophobicity (logP) | Higher hydrophobicity can lead to increased potency and duration of action. | The lipophilic side chains of barnidipine contribute to its high logP. |
| Steric Parameters (e.g., B1, L) | The size and shape of substituents at various positions are critical for optimal fit in the binding pocket. | The specific stereochemistry and conformation of barnidipine's substituents are crucial for its high affinity. |
| Electronic Parameters (e.g., Hammett constant) | Electron-withdrawing groups on the C4-phenyl ring are generally favorable for antagonist activity. | The m-nitro group on the phenyl ring of barnidipine is an electron-withdrawing group. |
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com For dihydropyridine calcium channel blockers, pharmacophore models have been developed based on the structures of known active compounds.
A typical pharmacophore model for a dihydropyridine calcium channel blocker includes: mdpi.com
Two hydrogen bond acceptors (corresponding to the ester carbonyls).
One hydrogen bond donor (the N-H group of the dihydropyridine ring).
One aromatic ring feature (the C4-phenyl group).
One or more hydrophobic features (representing the lipophilic side chains).
These models can be used to virtually screen large databases of chemical compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active as calcium channel blockers. They can also guide the design of new analogues of barnidipine with potentially improved properties, such as enhanced selectivity or a more favorable pharmacokinetic profile. By understanding the key pharmacophoric features of barnidipine, medicinal chemists can rationally design new compounds that retain the essential interactions with the L-type calcium channel while potentially offering therapeutic advantages.
Computational, or in silico, methods have become indispensable in modern drug discovery and development, offering the ability to predict the pharmacokinetic and pharmacodynamic properties of compounds before they are synthesized and tested in the lab. These approaches save significant time and resources by flagging potentially problematic candidates early and guiding the design of molecules with more desirable characteristics. For a compound like this compound, these studies can provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile, as well as opportunities for designing novel analogues.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In silico ADME prediction utilizes a variety of computational models to estimate the pharmacokinetic properties of a drug candidate. These models range from simple calculations based on physicochemical properties to complex machine learning algorithms trained on large datasets of experimental results. mdpi.com For barnidipine, these tools can predict its behavior in the body, guiding further development and optimization.
Metabolic soft spots are chemically liable sites on a molecule that are most susceptible to metabolic transformation by enzymes, primarily the Cytochrome P450 (CYP) family. researchgate.net Identifying these spots is crucial, as extensive metabolism can lead to rapid clearance and low bioavailability. nih.gov Computational tools like MetaSite predict these locations by assessing the chemical reactivity of different parts of the molecule and their accessibility to the active sites of metabolic enzymes. novartis.com
Experimental studies on barnidipine have identified its primary metabolic pathways, which include:
Hydrolysis of the benzyl-pyrrolidinyl ester. nih.govnih.gov
Oxidation of the dihydropyridine ring to its pyridine analogue. nih.govnih.gov
N-debenzylation of the pyrrolidine (B122466) side chain. nih.govnih.gov
An in silico analysis would be expected to flag these same regions as the most probable sites of metabolism. The ester linkages are recognized by predictive algorithms as susceptible to hydrolysis, while the dihydropyridine ring is a well-known substrate for oxidative metabolism. The N-benzyl group is also a common site for oxidative dealkylation. By identifying these soft spots computationally, medicinal chemists could proactively design analogues with modified groups at these positions to enhance metabolic stability.
Table 1: Predicted Metabolic Soft Spots of Barnidipine and Corresponding Metabolic Reactions
| Predicted Soft Spot Location | Predicted Metabolic Reaction | Primary Enzymes Involved |
| Benzyl-pyrrolidinyl ester | Ester Hydrolysis | Esterases, Cytochrome P450 |
| Dihydropyridine Ring | Oxidation (Aromatization) | Cytochrome P450 |
| N-Benzyl Group | N-dealkylation (Debenzylation) | Cytochrome P450 |
| Methyl Ester | Ester Hydrolysis | Esterases |
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its free concentration and, consequently, its efficacy and distribution. Highly bound drugs have a lower volume of distribution and are less available to exert their therapeutic effect. biorxiv.org Computational models predict plasma protein binding (PPB) primarily based on lipophilicity (expressed as logP or logD) and other molecular descriptors. nih.gov
Nonlinear regression models and machine learning algorithms are trained on extensive datasets of known drugs to establish quantitative structure-property relationships (QSPR). nih.govbiorxiv.org These models have identified key molecular features that promote high protein binding, including:
High lipophilicity
Presence of aromatic rings
Presence of halogen atoms and heterocyclic rings biorxiv.orgbiorxiv.org
Barnidipine possesses several of these features, including a high degree of lipophilicity and multiple aromatic rings. Therefore, in silico models would accurately predict it to have a high percentage of plasma protein binding, which is consistent with experimental findings.
Table 2: Molecular Features Used in PPB Prediction and their Relevance to Barnidipine
| Molecular Feature | General Impact on PPB | Presence in Barnidipine | Predicted PPB |
| High Lipophilicity (LogP/LogD) | Increases PPB | Yes | High |
| Aromatic Rings | Increases PPB | Yes (m-nitrophenyl) | High |
| Molecular Weight | Variable, but often correlated | Yes (~491 g/mol , free base) | High |
| Halogen Atoms | Increases PPB | No | N/A |
| Hydrogen Bond Donors/Acceptors | Complex relationship | Yes | High |
The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system (CNS). nih.gov For peripherally acting drugs like barnidipine, low BBB permeability is a desirable trait to avoid CNS side effects. In silico models predict BBB permeability using a combination of molecular descriptors. arxiv.orgarxiv.org
Key parameters used in these predictive models include:
Molecular Weight: Molecules over 400-500 Da generally exhibit poor BBB penetration. arxiv.org
Lipophilicity (LogP): An optimal range is required; very high or very low values are detrimental.
Polar Surface Area (PSA): A lower PSA is generally associated with better permeability.
Hydrogen Bond Count: A high number of hydrogen bond donors and acceptors reduces permeability. arxiv.org
Barnidipine has a molecular weight of approximately 491.5 g/mol (free base), which is near the upper limit for passive diffusion across the BBB. Its primary action is on peripheral blood vessels, suggesting that it does not readily cross into the CNS. nih.gov Computational models, weighing its molecular size and other structural features, would likely classify barnidipine as a compound with low BBB permeability, aligning with its intended therapeutic profile. researchgate.net
Virtual Screening and De Novo Drug Design Applications
Computational techniques are pivotal in the search for new and improved therapeutic agents. Virtual screening allows for the rapid assessment of large chemical libraries to identify promising candidates, while de novo design aims to create entirely new molecules tailored to a specific biological target.
Virtual screening can be used to identify novel analogues of barnidipine with potentially improved properties, such as higher potency, better selectivity, or a more favorable ADME profile. arcjournals.org This process typically involves either a ligand-based or structure-based approach.
Ligand-Based Virtual Screening (LBVS): This method uses the known structure of an active molecule, like barnidipine, as a template. The algorithm searches large databases for compounds that share similar 2D or 3D structural features or pharmacophores (the essential arrangement of features required for biological activity). mdpi.com For barnidipine, the key pharmacophoric features would include the dihydropyridine core, the ester groups, and the specific steric and electronic properties of the side chains.
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein (the L-type calcium channel) is known, SBVS can be employed. This method, also known as molecular docking, computationally "docks" molecules from a library into the binding site of the target. mdpi.com The molecules are then scored based on their predicted binding affinity and complementarity to the site. This approach can identify novel scaffolds that fit the receptor but may be structurally distinct from barnidipine.
Through these methods, vast libraries containing millions of compounds can be filtered down to a manageable number of promising candidates for synthesis and biological testing, accelerating the discovery of new calcium channel blockers. scienceopen.com
Table 3: A Typical Virtual Screening Workflow for Barnidipine Analogues
| Step | Description | Computational Tools Used |
| 1. Target/Template Selection | Define the 3D structure of the L-type calcium channel (for SBVS) or use the barnidipine structure as a template (for LBVS). | PDB, MOE, Schrödinger Suite |
| 2. Compound Library Preparation | Prepare a large database of chemical compounds for screening (e.g., ZINC, ChemDiv). This involves generating 3D conformations and assigning correct protonation states. | RDKit, Open Babel |
| 3. Screening | Dock the library against the target protein or compare library compounds to the barnidipine pharmacophore. | AutoDock, GOLD, Pharmit |
| 4. Hit Prioritization | Rank the compounds based on docking scores, pharmacophore fit, and other calculated properties (e.g., ADME predictions). | Custom scripts, analysis software |
| 5. Post-Screening Analysis | Visually inspect the top-ranked hits to assess binding modes and filter out compounds with undesirable chemical features. | PyMOL, Chimera |
Scaffold hopping is a computational drug design strategy that aims to identify new molecular cores (scaffolds) that are structurally different from a known active compound but retain the same biological activity. nih.gov The 1,4-dihydropyridine nucleus is considered a "privileged structure" because it can serve as a scaffold for drugs targeting various receptors. nih.gov However, replacing this core via scaffold hopping can lead to novel intellectual property, improved selectivity, or better pharmacokinetic properties.
Computational approaches facilitate scaffold hopping by searching for bioisosteric replacements for the dihydropyridine ring. These algorithms identify alternative scaffolds that can present the key interacting side chains in the same 3D orientation as barnidipine, thus preserving the interactions with the calcium channel receptor. researchgate.net This strategy has been successfully used to discover novel modulators for various ion channels, moving beyond traditional scaffolds to uncover new classes of therapeutic agents. nih.gov
Preclinical Pharmacological Investigations and Comparative Studies
In Vivo Animal Models of Cardiovascular Function
Barnidipine (B1667753) has demonstrated potent antihypertensive effects in Spontaneously Hypertensive Rats (SHR), a well-established genetic model for essential hypertension. In conscious SHR, intravenous administration of barnidipine resulted in a dose-dependent reduction in mean arterial pressure (MAP). nih.gov A study comparing barnidipine with its racemic mixture and amlodipine (B1666008) found that barnidipine reduced MAP at doses three times lower than its racemate and 30 times lower than amlodipine. nih.gov
Oral administration of barnidipine (0.3-3 mg/kg) in conscious SHR also produced a dose-dependent antihypertensive effect. nih.gov This effect was accompanied by a decrease in renal vascular resistance and a dose-dependent increase in urinary volume, suggesting a beneficial impact on renal function alongside blood pressure control. nih.gov The antihypertensive and diuretic effects of barnidipine were found to be the most potent among the drugs tested in this particular study. nih.gov Notably, the reduction in blood pressure is generally not associated with a significant increase in heart rate. nih.gov
| Dose (µg/kg) | MAP Reduction (mmHg, ± SEM) | Reference |
|---|---|---|
| 3 | 8 ± 2 | nih.gov |
| 10 | 26 ± 3 | nih.gov |
| 30 | 45 ± 4 | nih.gov |
The deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rat is a classic model of volume-dependent hypertension that mimics low-renin hypertension in humans. scienceopen.comomicsonline.org This model is characterized by significant cardiovascular remodeling, oxidative stress, and inflammation. omicsonline.org While direct studies investigating barnidipine in the DOCA-salt model were not identified in the reviewed literature, comparative studies with other dihydropyridine (B1217469) calcium channel blockers provide relevant context. For instance, nicardipine (B1678738), a compound in the same therapeutic class, has been shown to effectively lower blood pressure when administered orally to DOCA-salt hypertensive rats. nih.gov Long-term treatment with nicardipine for 12 weeks not only controlled hypertension in this model but also reduced cardiac hypertrophy and prevented mortality from stroke. nih.gov These findings with a similar agent highlight the potential therapeutic utility of this class of compounds in renal and volume-overload hypertensive states.
Studies in conscious SHR equipped with Doppler flow probes have revealed that barnidipine exhibits preferential vasodilation in specific vascular beds. nih.gov Intravenous administration of barnidipine at lower doses (3 and 10 µg/kg) preferentially dilated the mesenteric and renal vascular beds, while hindquarter vascular resistance remained unaltered. nih.gov This selective reduction in renal vascular resistance (RVR) and mesenteric vascular resistance (MVR) is noteworthy, as elevated RVR is a key feature of essential hypertension. nih.gov The ability to reduce RVR may contribute significantly to the long-term antihypertensive efficacy of barnidipine. nih.gov
In anesthetized dogs, barnidipine (0.3-3 µg/kg, i.v.) also demonstrated a potent, dose-dependent effect on regional blood flow. It increased or preserved blood flow in the vertebral, coronary, femoral, and renal arteries while concurrently decreasing blood pressure. nih.gov
| Dose (µg/kg) | Change in Mesenteric Vascular Resistance (MVR, % ± SEM) | Change in Renal Vascular Resistance (RVR, % ± SEM) | Change in Hindquarter Vascular Resistance (HQVR) | Reference |
|---|---|---|---|---|
| 3 | -4 ± 4 | -8 ± 2 | Unaltered | nih.gov |
| 10 | -19 ± 4 | -15 ± 4 | Unaltered | nih.gov |
Isolated Tissue and Organ Bath Studies
In vivo studies in anesthetized dogs have shown that barnidipine increases or preserves coronary artery blood flow. nih.gov After intra-arterial administration in coronary-perfused dogs, barnidipine produced a notable increase in coronary blood flow. The onset and disappearance of this effect were slower, and the duration was longer compared to other enantiomers and other dihydropyridine calcium antagonists like nifedipine (B1678770) or nitrendipine.
While direct in vitro studies on the effects of barnidipine on isolated coronary arteries were not detailed in the available search results, research on the closely related compound nicardipine provides insight into the class effect. In canine isolated coronary artery preparations, nicardipine effectively relaxed contractions induced by potassium. nih.gov
In vitro studies using isolated guinea pig aorta have confirmed the direct vasodilatory activity of barnidipine. Barnidipine produced a concentration-dependent relaxation of aortic preparations that were contracted by high concentrations of potassium chloride (40 mM). A comparative study of barnidipine's four optical isomers demonstrated clear stereoselectivity. The potency order for relaxation of the KCl-induced contractions was barnidipine > (3'R,4R) ≈ (3'R,4S) > (3'S,4R). The potency ratio between the most active isomer (barnidipine) and the least active (3'S,4R) enantiomer was a significant 118-fold, highlighting the specific stereochemical requirements for its pharmacological activity at the vascular smooth muscle L-type calcium channel.
Studies on Rat Ventricular Cardiomyocytes
Investigations into the effects of barnidipine on isolated ventricular cardiomyocytes from rats have provided insight into its mechanism of action at the cellular level. In comparative studies with nifedipine, both drugs were found to reduce the L-type Ca(2+) current (ICa(L)) in a manner dependent on both concentration and voltage. nih.gov The half-maximal effective concentrations (EC50) for barnidipine and nifedipine demonstrated this voltage dependency. At a holding potential of -80 mV, the EC50 for barnidipine was 80 nM, compared to 130 nM for nifedipine. tandfonline.com When the holding potential was changed to -40 mV, which favors the inactivated state of the calcium channel, the potency of both drugs increased significantly, with EC50 values of 18 nM for barnidipine and 6 nM for nifedipine. nih.govtandfonline.com
This enhanced potency at a more depolarized potential suggests that barnidipine has a high affinity for the inactivated state of the L-type calcium channel. nih.gov Further evidence for this is the observation that both barnidipine and nifedipine induced a leftward shift in the steady-state inactivation curve of the L-type Ca(2+) current. tandfonline.com
Kinetic studies of the channel block revealed that the onset of the block by barnidipine was approximately three times faster than that of nifedipine during a depolarizing pulse. nih.gov Conversely, the recovery from the block (offset) was three times slower with barnidipine than with nifedipine, indicating a more persistent binding to the channel. nih.gov
Table 1: Comparative EC50 Values for L-type Ca(2+) Current Block in Rat Ventricular Cardiomyocytes
| Compound | Holding Potential | EC50 (nM) |
|---|---|---|
| Barnidipine | -80 mV | 80 |
| -40 mV | 18 | |
| Nifedipine | -80 mV | 130 |
Comparative Preclinical Pharmacology with Other Calcium Channel Blockers
Barnidipine exhibits several distinct preclinical pharmacological properties when compared to other calcium channel blockers, particularly in its selectivity, action profile, and stereochemistry.
A key feature of barnidipine is its high degree of vasoselectivity, meaning it has a preferential inhibitory effect on calcium channels in vascular smooth muscle over those in cardiac muscle. nih.gov This selectivity results in potent vasodilation with a lack of significant negative inotropic (cardiodepressant) activity at therapeutic concentrations. tandfonline.com The high affinity of barnidipine for L-type calcium channels is a primary contributor to its potent effects. tandfonline.com In rat brain cortex membranes, barnidipine's affinity for [3H]nitrendipine binding sites was found to be 4 times higher than that of nicardipine, 4 times higher than nitrendipine, and 21 times higher than nifedipine. tandfonline.com Furthermore, studies on various calcium channel subtypes revealed that while all tested dihydropyridines, including barnidipine, strongly block L-type channels, barnidipine also significantly blocks N-type and P/Q-type channels, unlike some other members of its class. drugbank.com
Table 2: Illustrative Vascular to Cardiac (V/C) Selectivity Ratios of Various Calcium Channel Blockers This table provides examples of V/C ratios for other CCBs to illustrate the concept of vasoselectivity. A specific quantitative ratio for barnidipine was not identified in the cited literature.
| Compound | Average Vascular pIC50 | Average Cardiac pIC50 | V/C Selectivity Ratio |
|---|---|---|---|
| Felodipine | 8.30 | 7.21 | 12 |
| Nifedipine | 7.78 | 6.95 | 7 |
| Amlodipine | 6.64 | 5.94 | 5 |
| Verapamil | 6.26 | 6.91 | 0.2 |
Source: Adapted from data in reference nih.gov. The V/C ratio is calculated as antilog [pIC50 Vascular - pIC50 Cardiac]. nih.gov A higher ratio indicates greater vascular selectivity.
Table 3: Comparative Onset and Duration Profile of Barnidipine
| Feature | Barnidipine | Nifedipine (conventional) |
|---|---|---|
| Onset of Action | Slow / Gradual | Fast / Rapid |
| Duration of Action | Long-lasting | Short-acting |
| Primary Reason | High lipophilicity, slow binding kinetics | Lower lipophilicity, faster binding kinetics |
The barnidipine molecule possesses two chiral centers, which means four different stereoisomers are possible: (S,S), (S,R), (R,S), and (R,R). tandfonline.com The clinically used form of barnidipine is a single, stereochemically pure enantiomer, specifically the (+)-(3'S,4S) isomer. nih.govtandfonline.com Preclinical research has established that this (S,S) form is the most potent and longest-acting of the four enantiomers. nih.govtandfonline.com The use of a single, highly active isomer instead of a racemic mixture (a mixture of stereoisomers) offers a high degree of pharmacological selectivity. nih.govdrugbank.com This approach avoids the potential for different isomers to have varied pharmacological activities or side-effect profiles, thereby providing a more targeted therapeutic action. nih.govnih.gov
Table 4: Pharmacological Properties of Barnidipine Stereoisomers
| Stereoisomer | Relative Potency | Duration of Action | Clinical Use |
|---|---|---|---|
| (S,S) Isomer | Most Potent | Longest-acting | Active component in the clinical formulation |
| Other Isomers (S,R; R,S; R,R) | Less Potent | Shorter-acting | Not used in the clinical formulation |
Exploration of Novel Formulations for Enhanced Research Utility
Academic Research into Modified-Release and Sustained-Release Systems
Academic and industrial research has explored various platforms to control the release of barnidipine (B1667753) hydrochloride, with a significant focus on polymer-based systems and multi-particulate pellet designs.
Hydrogels have emerged as a promising polymer-based system for the sustained release of barnidipine hydrochloride. A patented sustained-release hydrogel preparation, for instance, lists this compound as a potential active ingredient. This formulation is designed to gel substantially in the upper gastrointestinal tract, allowing for subsequent and sustained release of the drug in the lower digestive tract, including the colon where water content is lower. googleapis.comgoogle.com
The core of this technology lies in the specific composition of the hydrogel. A key component is a hydrogel-forming polymer with a high molecular weight, preferably exhibiting a viscosity of at least 1000 cps in a 1% aqueous solution. googleapis.com An example formulation described in the patent literature involves dissolving this compound with TC-5E and HCO-40 in a water-methanol solution. This solution is then sprayed onto a mixture of polyethylene (B3416737) glycol (PEG) 20000 and a high molecular weight polyethylene oxide (POLYOX WSR-303). The resulting granules are then compressed into tablets. google.com
The successful gelation and subsequent drug release are dependent on the inclusion of a hydrophilic base. Highly soluble bases like PEG 6000, polyvinylpyrrolidone (B124986) (PVP), and D-sorbitol are preferred to ensure adequate water penetration into the preparation. googleapis.com The proportion of this hydrophilic base is critical; it must be sufficient to achieve substantial gelation within the transit time of the upper digestive tract. googleapis.com
Hydrogel Composition Example
| Component | Role | Example Materials |
| Active Pharmaceutical Ingredient | Therapeutic Agent | This compound |
| Hydrogel-Forming Polymer | Sustained-Release Matrix | High molecular weight polyethylene oxide (e.g., POLYOX WSR-303) |
| Hydrophilic Base | Water Penetration Enhancer | Polyethylene glycol (e.g., PEG 20000, PEG 6000), Polyvinylpyrrolidone (PVP), D-sorbitol |
| Solvents | Processing Aid | Water, Methanol (B129727) |
| Other Excipients | Formulation Aids | TC-5E, HCO-40 |
Pellet systems represent another significant area of research for modifying the release of this compound. These multi-particulate systems offer advantages such as predictable gastric emptying and reduced risk of dose dumping.
A commercially available modified-release capsule of this compound utilizes a pellet-based system. The capsule contains yellow to pale yellow pellets. geneesmiddeleninformatiebank.nl The composition of these pellets includes a core of sugar spheres, upon which the drug and other excipients are layered. geneesmiddeleninformatiebank.nl
Excipients in a Modified-Release this compound Pellet Formulation geneesmiddeleninformatiebank.nl
| Excipient | Function |
| Sugar Spheres | Inert core for drug layering |
| Carboxymethylethylcellulose | Polymer for controlling drug release |
| Polysorbate 80 | Surfactant to aid in dissolution |
| Ethylcellulose | Rate-controlling polymer for the coating |
| Talc | Glidant and anti-tacking agent |
Further research has investigated the pharmacokinetics of a sustained-release formulation comprising a mixture of quick-release and slow-release pellets. nih.gov This approach allows for an initial release of the drug to achieve therapeutic concentrations, followed by a prolonged release to maintain the effect over an extended period. nih.gov
Strategies for Controlled Release and Drug Delivery Research
The primary strategy for achieving controlled release of this compound revolves around the use of polymer matrices and coatings that modulate drug dissolution and diffusion. As a dihydropyridine (B1217469) derivative, the release mechanisms are often governed by the physicochemical properties of the polymer and the drug itself. biointerfaceresearch.com
Diffusion-controlled systems are a common approach, where the drug is enclosed within a polymer matrix or a membrane. researchgate.net The release rate is then dictated by the diffusion of the drug through the polymer. researchgate.net In the case of the hydrogel formulations, as the polymer swells upon contact with gastrointestinal fluids, the drug diffuses out of the gel matrix. googleapis.com
For pellet systems, the release is often controlled by a polymer coating applied to the drug-layered pellets. geneesmiddeleninformatiebank.nl The thickness and permeability of this coating are critical parameters that determine the rate of drug release. Ethylcellulose is a commonly used polymer for creating such a rate-controlling membrane. geneesmiddeleninformatiebank.nl
Another strategy involves the use of biphasic release systems, as seen with the combination of quick and slow-release pellets. nih.gov This allows for a more complex release profile that can be tailored to the desired therapeutic outcome.
Bioavailability Enhancement in Preclinical Models through Formulation Innovation
This compound is known to have low absolute bioavailability, which is attributed to significant first-pass metabolism in the liver. nih.gov Preclinical studies in rats and dogs have shown absolute bioavailability to be in the range of 11-18% and 6-9%, respectively. nih.gov This highlights the need for formulation strategies that can enhance its oral bioavailability.
Further research into novel formulations is warranted to overcome the challenge of first-pass metabolism. One study explored the use of cyclodextrin (B1172386) and liposome (B1194612) matrices to improve the photostability of barnidipine, which could indirectly contribute to maintaining its integrity before absorption. ovid.com The combination of a drug-cyclodextrin complex entrapped in liposomes showed the best photoprotective effect. ovid.com While not a direct measure of bioavailability enhancement, such stability-improving formulations are a crucial step in developing more effective oral delivery systems.
Future preclinical research could focus on an array of modern formulation technologies designed to enhance the bioavailability of drugs susceptible to first-pass metabolism. These may include lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles, which can enhance lymphatic transport and bypass the liver. Additionally, the use of permeation enhancers and metabolic inhibitors within the formulation could also be explored in preclinical models to improve the systemic availability of this compound.
Future Directions and Emerging Research Avenues for Barnidipine Hydrochloride
Advanced Mechanistic Elucidations at the Molecular Level
While the primary mechanism of barnidipine (B1667753) hydrochloride—the blockade of L-type voltage-gated calcium channels—is well-established, future research is poised to unravel more intricate details of its molecular interactions. patsnap.com Barnidipine is a highly lipophilic 1,4-dihydropyridine (B1200194) calcium antagonist characterized by a slow onset and a durable binding to L-type calcium channels. patsnap.com It demonstrates a high affinity for channels in the vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance. patsnap.com
Advanced research aims to clarify the precise binding kinetics and conformational changes induced in the α1c subunit of the calcium channel upon barnidipine binding. It is suggested that barnidipine has a high affinity for the inactivated state of the channel. patsnap.com Understanding these molecular subtleties could explain its potent and long-lasting effects compared to other dihydropyridines. High-resolution structural biology techniques, such as cryo-electron microscopy, could provide unprecedented insights into the barnidipine-channel complex. Furthermore, molecular dynamics simulations can be employed to model the dynamic interactions between barnidipine and the channel within the lipid bilayer, elucidating how its high lipophilicity contributes to its slow approach to the binding site and its prolonged duration of action. patsnap.com
Table 1: Key Molecular Characteristics of Barnidipine Hydrochloride
| Characteristic | Description | Reference |
|---|---|---|
| Target Channel | L-type voltage-gated calcium channels | patsnap.com |
| Binding Subunit | Predicted to interact with the alpha 1-C subunit | patsnap.com |
| Channel State Affinity | High affinity for the inactivated state of the channel | patsnap.com |
| Lipophilicity | High, contributing to slow onset and long duration of action | patsnap.com |
| Primary Effect | Inhibition of calcium ion influx in vascular smooth muscle cells, leading to vasodilation | patsnap.com |
Application in Unconventional Biological Systems (e.g., SARS-CoV-2 Mpro protein interaction)
Recent research has begun to explore the potential of this compound beyond its established role in cardiovascular medicine, particularly in the context of infectious diseases. A notable area of investigation is its potential interaction with the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. researchgate.net Computational drug repurposing studies, which use virtual screening to test existing drugs against new targets, identified barnidipine as a potential inhibitor of SARS-CoV-2 Mpro. researchgate.net These in silico studies suggest a significant interaction, positioning barnidipine as a candidate for further investigation in COVID-19 therapeutics. researchgate.net
This line of inquiry is part of a broader trend of exploring dihydropyridine (B1217469) calcium channel blockers for antiviral properties. For instance, other compounds in this class have shown promise against different viruses. Benidipine hydrochloride has demonstrated antiviral effects against the Hantaan virus by blocking viral entry. Another dihydropyridine, cilnidipine (B1669028), has been identified as a potential antiviral agent against the influenza A virus, inhibiting viral internalization and fusion. nih.govmedicaldialogues.in These findings suggest that the dihydropyridine scaffold may have broader biological activities than previously understood. Future research will likely involve in vitro and in vivo studies to validate the computational findings on barnidipine and to elucidate the precise mechanism of its potential antiviral effects, determining whether it is a direct enzymatic inhibition or an effect on host cellular processes that viruses exploit.
Development of Next-Generation Analogues with Improved Pharmacological Profiles
The development of new generations of dihydropyridine calcium channel blockers is an active area of research, aiming to enhance therapeutic efficacy and improve tolerability. nih.gov Future efforts in developing barnidipine analogues will likely focus on several key areas. One objective is to refine the selectivity for L-type calcium channels in specific tissues, potentially reducing off-target effects. Another goal is to create compounds with dual-blocking capabilities, targeting other types of calcium channels, such as T-type and N-type channels, which could offer additional therapeutic benefits in conditions like renal disease or certain types of pain. nih.govbenthamscience.comscispace.com
Newer generation dihydropyridines, such as cilnidipine and lercanidipine, are noted for their high lipophilicity and improved side-effect profiles, including a lower incidence of reflex tachycardia and pedal edema. scispace.com The design of barnidipine analogues could draw from these advancements. For example, modifications to the ester substituents at the C-3 and C-5 positions of the dihydropyridine ring are known to influence potency and tissue selectivity. nih.gov During the process development of barnidipine, an analog with an ethyl group instead of a methyl ester was identified, highlighting how small structural changes can be synthesized. nih.gov The development of enantiomerically pure compounds, a key feature of barnidipine, will continue to be important, as different stereoisomers can have vastly different pharmacological and toxicological profiles. researchgate.net
Table 2: Comparison of Dihydropyridine Generations
| Generation | Key Characteristics | Example Compounds | Reference |
|---|---|---|---|
| First | Short-acting, rapid onset, potential for reflex tachycardia | Nifedipine (B1678770) | nih.gov |
| Second | Longer-acting formulations, improved tolerability | Felodipine, Nicardipine (B1678738) | researchgate.net |
| Third/Fourth | High lipophilicity, slow onset, long duration, improved side-effect profile, potential for blocking multiple channel types | Barnidipine, Lercanidipine, Cilnidipine | nih.govscispace.com |
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research and development of pharmaceuticals, including this compound. cambridge.org These computational tools can accelerate various stages of drug discovery, from target identification to lead optimization. cambridge.org In the context of barnidipine, AI and ML are already being applied in drug repurposing efforts. For example, virtual screening and computer-aided docking tools were instrumental in identifying barnidipine as a potential inhibitor of the SARS-CoV-2 main protease from large databases of approved drugs. researchgate.netnih.gov
Future applications of AI and ML in barnidipine research are expected to expand significantly. Quantitative Structure-Activity Relationship (QSAR) models, which use machine learning algorithms to correlate chemical structures with biological activities, can be developed to predict the potency and properties of novel barnidipine analogues. nih.govresearchgate.net This allows for the in silico design of new molecules with potentially improved pharmacological profiles before they are synthesized in the lab, saving time and resources. japsonline.com Molecular docking and dynamics simulations can provide deeper insights into the binding interactions of barnidipine with its target calcium channels, helping to refine our understanding of its mechanism of action. japsonline.com As more data on the biological effects of barnidipine and related compounds become available, machine learning models can be trained to predict potential off-target effects or identify new therapeutic applications. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Amlodipine (B1666008) |
| This compound |
| Benidipine hydrochloride |
| Cilnidipine |
| Felodipine |
| Lercanidipine |
| Nifedipine |
Q & A
Q. What factors influence the solubility of barnidipine hydrochloride in different solvents, and how can these be optimized for formulation development?
Solubility is influenced by solvent polarity, hydrogen bonding capacity, and solubility parameters. Barnidipine exhibits higher solubility in polar, Lewis-acid solvents (e.g., DMF, acetic acid) due to interactions with C=O groups and hydrogen bonding. Shorter carbon chain alcohols (e.g., methanol) also enhance solubility compared to longer-chain analogs. Experimental data show solubility ranks as: isopropyl myristate < benzene < methanol < DMF . Optimization should consider solvent-solute interactions via Fedors’ method or Hoftyzer-Van Krevelen calculations to match solubility parameters (Δδ < 3.55 for miscibility) .
Q. What is the recommended methodology for synthesizing this compound, and how are critical impurities characterized?
this compound is synthesized via cyclocondensation of m-nitrobenzaldehyde, methyl acetoacetate, and ammonium bicarbonate, followed by hydrolysis, esterification with (S)-N-benzyl-3-pyrrolidinol, recrystallization, and salification . Impurity profiling involves high-performance liquid chromatography (HPLC) or tandem mass spectrometry (LC-MS/MS) to identify byproducts, with structural elucidation using nuclear magnetic resonance (NMR) and X-ray diffraction for crystalline forms .
Q. How does this compound’s mechanism of action inform preclinical experimental design?
As a dihydropyridine calcium channel blocker, barnidipine selectively inhibits L-type calcium channels, reducing peripheral vascular resistance. Preclinical studies should measure dose-dependent vasodilation in ex vivo aortic ring assays or in vivo blood pressure monitoring in hypertensive animal models (e.g., spontaneously hypertensive rats). Ensure exclusion of other calcium-channel blockers in control groups to isolate effects .
Advanced Research Questions
Q. How can polymorphic forms of this compound impact its stability and formulation handling?
Polymorph II of this compound exhibits light stability and a melting onset at 230°C (ΔHF = 75.6 J/g), making it preferable for long-term storage. Characterization via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) is critical to confirm polymorphic purity post-synthesis. Stability studies should assess photodegradation under accelerated conditions (ICH Q1B guidelines) and hygroscopicity in varying humidity .
Q. What advanced analytical methods combine green chemistry principles with quality-by-design (QbD) for barnidipine quantification?
A high-performance thin-layer chromatography (HPTLC) method integrating analytical QbD (AQbD) and green chemistry employs risk assessment (failure mode effect analysis) and response surface methodology (RSM). Mobile phase optimization uses ethanol-water mixtures to reduce toxicity. Validation follows ICH Q2(R1) for specificity, sensitivity (LOD < 0.1 µg/spot), and linearity (r² > 0.995) .
Q. How do solvent-solvent and solute-solvent interactions affect barnidipine crystallization during purification?
Crystallization efficiency depends on solvent polarity and hydrogen-bonding capacity. For example, acetone or ethyl acetate (moderate δh values) yield higher-purity crystals due to balanced solute-solvent interactions. Post-crystallization, thermal gravimetric analysis (TGA) ensures residual solvent levels comply with ICH Q3C limits. Solvent selection should align with Hansen solubility parameters to minimize Δδ values .
Q. What experimental designs are optimal for resolving contradictions in barnidipine’s pharmacokinetic data across species?
Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human data from animal studies. Cross-species differences in cytochrome P450 metabolism (e.g., CYP3A4 vs. CYP3A1 in rats) require in vitro microsomal assays to identify metabolic pathways. Dose normalization via allometric scaling (e.g., 10 mg/kg in rodents ≈ 0.81 mg/kg in humans) improves translational accuracy .
Methodological Guidelines
- For solubility studies : Use the flask-shaken method at 298.15 K ± 0.1 K, with equilibration times ≥ 24 hours. Validate solubility via triplicate measurements and HPLC analysis .
- For polymorphism studies : Combine DSC, PXRD, and dynamic vapor sorption (DVS) to assess form stability under stress conditions .
- For analytical validation : Include robustness testing for mobile phase pH (±0.2) and temperature (±5°C) variations to ensure method reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
